Propiverine-d7 Hydrochloride
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Overview
Description
Propiverine-d7 (hydrochloride) is a deuterium-labeled derivative of Propiverine hydrochloride. Propiverine hydrochloride is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. The deuterium labeling in Propiverine-d7 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiverine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Propiverine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:
Deuteration of Propoxy Group: The propoxy group in Propiverine is deuterated using deuterium gas or deuterated reagents.
Formation of Ester: The deuterated propoxy group is then esterified with α-phenyl-α-(propoxy-d7)benzeneacetic acid.
Cyclization: The ester undergoes cyclization to form the final Propiverine-d7 structure.
Hydrochloride Formation: The final compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Propiverine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the propoxy group using industrial deuterium sources.
Automated Esterification and Cyclization: Automated systems are used for the esterification and cyclization steps to ensure consistency and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Propiverine-d7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents
Major Products
The major products formed from these reactions include various deuterated and non-deuterated metabolites, which are useful for studying the pharmacokinetics and metabolism of the compound .
Scientific Research Applications
Propiverine-d7 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Propiverine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.
Biological Studies: Used in studies related to overactive bladder syndrome and other urinary disorders.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products
Mechanism of Action
Propiverine-d7 (hydrochloride) exerts its effects through dual mechanisms:
Antimuscarinic Activity: It blocks muscarinic receptors in the bladder detrusor muscle, reducing muscle contractions.
Calcium Modulation: It inhibits calcium influx into the muscle cells, further reducing spasms and contractions
Comparison with Similar Compounds
Similar Compounds
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Similar in function but with different pharmacokinetic properties.
Oxybutynin: Known for its antimuscarinic activity but has a higher incidence of side effects like dry mouth
Uniqueness
Propiverine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C23H30ClNO3 |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2; |
InChI Key |
KFUJMHHNLGCTIJ-MJZGYHEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl |
Origin of Product |
United States |
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